3-Cyano-4-methoxybenzoic acid
Overview
Description
3-Cyano-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Controlled release of flavor in food products: 4-hydroxy-3-methoxybenzoic acid, a closely related compound, has been used as a flavoring agent in foods and has been successfully intercalated into layered double hydroxide (LDH) for controlled release of flavor in food products (Hong, Oh, & Choy, 2008).
Glycosidase and glycogen phosphorylase inhibitory activities: Compounds like 3-methoxypterolactone and 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, derived from leaves of Cyclocarya paliurus, have shown significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, indicating potential applications in the treatment of diabetes (Li et al., 2008).
Polymer synthesis and properties: Research on the synthesis of polymers from compounds like 3-methoxy-4-hydroxybenzaldehyde has revealed new possibilities in the creation of unsaturated cyano-substituted homo- and copolyesters with varied thermal stabilities and properties (Mikroyannidis, 1995).
Vibrational and surface-enhanced Raman spectra for analytical applications: The study of the vibrational and surface-enhanced Raman spectra of vanillic acid (3-methoxy-4-hydroxybenzoic acid) has enabled the development of analytical applications for the detection of this compound at picomole concentrations (Clavijo, Menendez, & Aroca, 2008).
Antibacterial activity against Bacillus spp.: A series of hydrazide-hydrazones of 3-methoxybenzoic acid have been synthesized and found to exhibit high bacteriostatic or bactericidal activity against Gram-positive bacteria, particularly Bacillus spp., suggesting potential applications in antibiotic development (Popiołek & Biernasiuk, 2016).
Safety and Hazards
The safety information for 3-Cyano-4-methoxybenzoic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzoic acid derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Result of Action
The molecular and cellular effects of 3-Cyano-4-methoxybenzoic acid’s action are currently unknown due to the lack of research on this compound .
Action Environment
Like other organic compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins in biochemical reactions .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that similar compounds can have threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with transporters or binding proteins, and can have effects on localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Disclaimer: The information provided in this article is based on the limited data available as of 2024 . The biochemical properties and effects of 3-Cyano-4-methoxybenzoic acid may vary based on factors such as the specific experimental conditions used, the presence of other compounds, and the specific cell types or organisms studied. Therefore, the information provided should be used as a general guide and does not replace professional advice.
Properties
IUPAC Name |
3-cyano-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZHDJMZVQTSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621275 | |
Record name | 3-Cyano-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117738-82-6 | |
Record name | 3-Cyano-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.